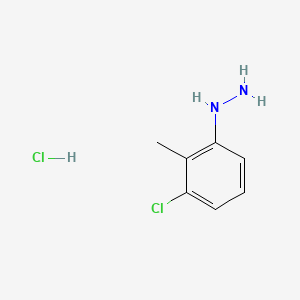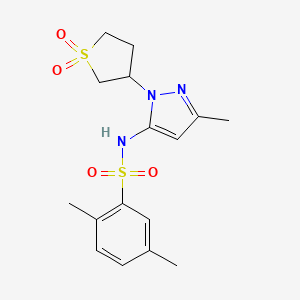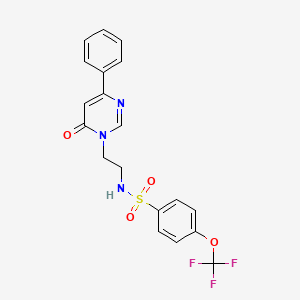
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound of notable interest due to its unique structure and potential applications in various scientific fields. This compound features a pyrimidinone core attached to a phenyl group, linked by an ethyl chain to a trifluoromethoxy-substituted benzenesulfonamide moiety. These elements combined create a compound with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis of this compound often starts with the preparation of 6-oxo-4-phenylpyrimidine-1(6H)-one, which is then alkylated with ethyl bromide in the presence of a strong base such as potassium carbonate.
Route 2: The resulting ethyl derivative undergoes a nucleophilic aromatic substitution reaction with 4-(trifluoromethoxy)benzenesulfonyl chloride to yield the final product. This step typically requires a suitable solvent like dichloromethane and a catalyst such as triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the large-scale production of this compound may involve:
Batch Reactor Systems: Ensuring optimal temperature and pressure conditions to maximize yield and purity.
Continuous Flow Reactors: For a more efficient and scalable process, where reagents are continuously fed into the system, and the product is extracted in a controlled manner.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, especially at the phenyl and pyrimidinone rings, forming various oxidized derivatives.
Reduction: Reduction reactions may target the sulfonamide group, yielding corresponding amines.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Halogens or sulfonyl chlorides under basic conditions for electrophilic substitution.
Major Products:
Oxidized derivatives with added oxygen functionalities.
Reduced amine derivatives from the sulfonamide group.
Substituted aromatic compounds with various functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has diverse applications:
Chemistry: Used as an intermediate in organic synthesis, aiding in the development of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its interaction with biological targets.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects generally involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their function.
Pathways Involved: Modulating signaling pathways that regulate cellular processes, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide stands out due to its trifluoromethoxy group, which imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability.
Similar Compounds Include:
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
4-(trifluoromethoxy)benzenesulfonamide derivatives
This compound’s distinctive features and versatile applications make it a subject of ongoing scientific investigation and industrial interest. Have you encountered it in any specific studies or applications?
Propriétés
IUPAC Name |
N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S/c20-19(21,22)29-15-6-8-16(9-7-15)30(27,28)24-10-11-25-13-23-17(12-18(25)26)14-4-2-1-3-5-14/h1-9,12-13,24H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQNGDCJWATHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-imino-2-oxo-1-phenyl-5-{[(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,3,6-tetrahydropyrimidine-4-carbonitrile](/img/structure/B2526048.png)
![1-[4-(ADAMANTAN-1-YL)PHENYL]-3-BUTYLUREA](/img/structure/B2526051.png)
![2-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]pyridine](/img/structure/B2526056.png)
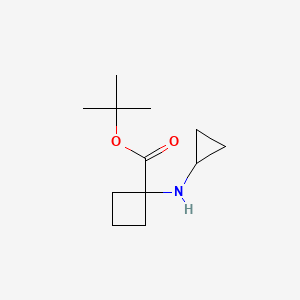
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2526058.png)
![tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B2526059.png)
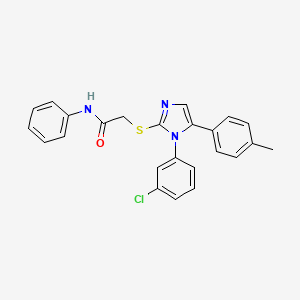
![rac-[(2S,3R)-1-[(4-methoxyphenyl)methyl]-3-methylpiperidin-2-yl]methanamine](/img/structure/B2526061.png)
![(2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2526062.png)
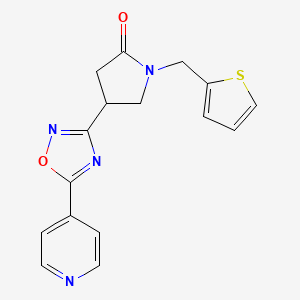
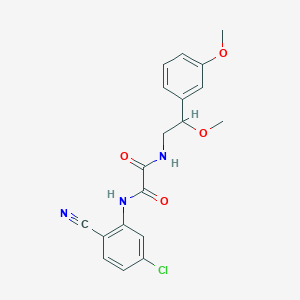
![3-(2-fluorobenzyl)-7-[(2-pyrrolidin-1-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2526065.png)
